molecular formula C8H9N3O3 B572652 1-(6-Nitropyridin-3-yl)azetidin-3-ol CAS No. 1211443-63-8

1-(6-Nitropyridin-3-yl)azetidin-3-ol

Cat. No.: B572652
CAS No.: 1211443-63-8
M. Wt: 195.178
InChI Key: DMCQIHOQXHPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Nitropyridin-3-yl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring linked to a 6-nitropyridin-3-yl moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles. Its synthesis involves coupling 5-bromo-2-nitropyridine with azetidin-3-ol hydrochloride in dimethyl sulfoxide (DMSO) under heating, yielding 29% . This compound is primarily utilized in research settings, with safety data sheets emphasizing its restriction to laboratory use .

Properties

CAS No.

1211443-63-8

Molecular Formula

C8H9N3O3

Molecular Weight

195.178

IUPAC Name

1-(6-nitropyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2

InChI Key

DMCQIHOQXHPIGF-UHFFFAOYSA-N

SMILES

C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O

Synonyms

1-(6-Nitropyridin-3-yl)azetidin-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-Chloropyridazin-3-yl)azetidin-3-ol (CAS: 1020658-48-3)

  • Structural Differences : Replaces the pyridine ring with pyridazine (a six-membered ring containing two nitrogen atoms) and substitutes the nitro group with chlorine.
  • Synthesis: Limited data available, but similar coupling strategies are presumed.
  • No solubility or melting point data reported .

1-(6-Bromo-5-fluoropyridin-2-yl)-azetidin-3-ol Derivatives

  • Structural Differences : Features bromine and fluorine substituents on the pyridine ring. Bromine increases steric bulk, while fluorine enhances electronegativity.
  • Reactivity studies show compatibility with cesium carbonate in dioxane .

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-70-3)

  • Structural Differences : Replaces pyridine with a benzothiazole ring, introducing sulfur and fluorine atoms.
  • Properties : The benzothiazole moiety may enhance binding to aromatic protein pockets. Fluorine improves metabolic stability and lipophilicity .

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS: 2090612-09-0)

  • Structural Differences: Substitutes nitro with an amino group and adds a trifluoromethyl group to the azetidine ring.
  • Properties: The amino group increases basicity, while trifluoromethyl enhances hydrophobicity.

Piperazine Analogues (e.g., 1-(6-Nitropyridin-3-yl)piperazine, CAS: 775288-71-6)

  • Structural Differences : Replaces the azetidine ring with a six-membered piperazine ring.
  • Properties : Increased ring size alters conformational flexibility and hydrogen-bonding capacity. Piperazine derivatives are common in drug design due to improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.